molecular formula C6H10O3 B1314033 Methyl 3-methyl-2-oxobutanoate CAS No. 3952-67-8

Methyl 3-methyl-2-oxobutanoate

Cat. No.: B1314033
CAS No.: 3952-67-8
M. Wt: 130.14 g/mol
InChI Key: NKWVBPZZQFOVCE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 3-methyl-2-oxobutanoic acid. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

Scientific Research Applications

Methyl 3-methyl-2-oxobutanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the degradation of branched-chain amino acids.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of flavors, fragrances, and as a building block in polymer synthesis.

Mechanism of Action

Target of Action

Methyl 3-methyl-2-oxobutanoate primarily targets the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in the pantothenate biosynthetic process from valine .

Mode of Action

The compound interacts with its target enzyme in a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .

Biochemical Pathways

This compound is involved in the pantothenate biosynthetic process from valine . This process is crucial for the production of pantothenate, a key component of coenzyme A, which is essential for fatty acid metabolism.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of this compound’s action is the formation of ketopantoate , an intermediate in the biosynthesis of pantothenate . This contributes to the production of coenzyme A, a vital cofactor in numerous biological reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as the availability of 5,10-methylenetetrahydrofolate, a necessary component for its interaction with 3-methyl-2-oxobutanoate hydroxymethyltransferase .

Safety and Hazards

“Methyl 3-methyl-2-oxobutanoate” may cause respiratory tract irritation. It may be harmful if absorbed through the skin or if swallowed. It may also cause skin and eye irritation .

Relevant papers have been analyzed to provide this comprehensive overview .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxobutanoate can be synthesized through the esterification of 3-methyl-2-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 3-methyl-2-oxobutanoic acid with methanol under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-methyl-2-oxobutanoic acid.

    Reduction: 3-methyl-2-hydroxybutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-methyl-2-oxobutanoic acid
  • 2-oxo-3-methylbutanoate
  • 2-oxoisovalerate
  • 2-oxoisopentanoate
  • alpha-ketovaline
  • 2-ketovaline

Uniqueness: Methyl 3-methyl-2-oxobutanoate is unique due to its ester functional group, which makes it more reactive in esterification and transesterification reactions compared to its acid counterparts. This reactivity is leveraged in organic synthesis to create a variety of derivatives and complex molecules.

Properties

IUPAC Name

methyl 3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWVBPZZQFOVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498766
Record name Methyl 3-methyl-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-67-8
Record name Methyl 3-methyl-2-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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